Pentyl 4-(2-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

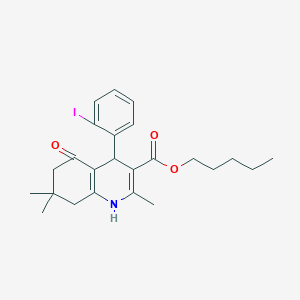

The compound pentyl 4-(2-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the polyhydroquinoline family, characterized by a bicyclic hexahydroquinoline core with a ketone group at position 3. Key structural features include:

- Pentyl ester at position 3, influencing lipophilicity and bioavailability.

- 2-Iodophenyl substituent at position 4, contributing to steric bulk and electronic effects.

- Trimethyl groups at positions 2,7,7, enhancing conformational stability.

Below, it is compared to analogs with modifications in substituents, ester groups, and pharmacological profiles.

Properties

IUPAC Name |

pentyl 4-(2-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30INO3/c1-5-6-9-12-29-23(28)20-15(2)26-18-13-24(3,4)14-19(27)22(18)21(20)16-10-7-8-11-17(16)25/h7-8,10-11,21,26H,5-6,9,12-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDJHQKQLGYQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3I)C(=O)CC(C2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Pentyl 4-(2-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of hexahydroquinolines and is characterized by a pentyl group and a 2-iodophenyl moiety. Its molecular formula is , with a molecular weight of approximately 344.42 g/mol. The presence of the iodine atom may influence its biological activity through enhanced lipophilicity and receptor binding affinity.

Research indicates that compounds in this class may interact with various biological targets:

- Receptor Modulation : Similar compounds have been shown to modulate G protein-coupled receptors (GPCRs), particularly free fatty acid receptors (FFA3). These receptors are involved in metabolic regulation and may influence appetite and energy homeostasis .

- Enzyme Inhibition : Some studies suggest that derivatives of this compound can inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : Preliminary studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain tetrahydroquinolone derivatives have demonstrated significant inhibition of cell proliferation in murine and human cancer models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | IC50 Values | Model/Cell Line |

|---|---|---|---|

| Study A | AChE Inhibition | 0.466 µM | Human neuroblastoma cells |

| Study B | Cytotoxicity | 25 µg/ml | Murine cancer cell lines |

| Study C | FFA3 Activation | Not specified | HEK293 cells |

Case Studies

- Neuroprotective Effects : In a study assessing neuroprotective properties, derivatives similar to this compound were shown to reduce oxidative stress markers in neuronal cell cultures. These findings suggest potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds against Enterococcus faecalis. The results indicated that certain derivatives displayed significant antibacterial activity at low concentrations .

- Metabolic Regulation : Research evaluating the effects on metabolic pathways highlighted that compounds activating FFA3 could potentially aid in managing obesity-related conditions by influencing lipid metabolism and insulin sensitivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes critical differences between the target compound and its analogs:

Key Comparative Findings

Substituent Effects at Position 4

- The iodo group’s larger atomic radius may improve target binding affinity but reduce solubility. Bromo (e.g., in ) offers intermediate electronegativity and size, balancing solubility and binding.

- The hydroxyl group in may confer antioxidant activity via radical scavenging.

Ester Group Modifications

- Pentyl vs. Shorter Alkyl Esters: The pentyl ester in the target compound likely increases lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to ethyl () or methyl () esters.

Bioactivity Implications

- Anti-inflammatory Activity : The 2-chlorophenyl analog () demonstrates efficacy at low doses, suggesting that the target compound’s 2-iodophenyl group may exhibit similar or enhanced potency due to stronger halogen bonding.

- Calcium Modulation : The 4-methoxyphenyl derivative () shows calcium channel activity, implying that electronic effects at position 4 critically influence this function.

- Antioxidant Potential: The 3-hydroxyphenyl analog () highlights the role of hydroxyl groups in redox activity, a feature absent in the target compound.

Preparation Methods

Core Reaction Components

-

Cyclohexanedione : 5,5-Dimethylcyclohexane-1,3-dione (dimedone) serves as the cyclic diketone, providing the hexahydroquinoline scaffold.

-

Acetoacetate Ester : Pentyl acetoacetate introduces the ester moiety at position 3 of the quinoline ring.

-

Aldehyde : 2-Iodobenzaldehyde supplies the 4-aryl substituent, with iodine’s steric and electronic effects influencing reactivity.

-

Nitrogen Source : Ammonium acetate facilitates cyclocondensation, generating the pyridine-like ring.

Optimized Synthetic Protocols

Conventional Hantzsch One-Pot Synthesis

Procedure :

-

Reagents :

-

5,5-Dimethylcyclohexane-1,3-dione (1.0 equiv)

-

Pentyl acetoacetate (1.0 equiv)

-

2-Iodobenzaldehyde (1.0 equiv)

-

Ammonium acetate (5.0 equiv)

-

Methanol (10 mL per mmol of aldehyde)

-

-

Reaction Conditions :

-

Workup :

Yield : 60–75% (varies with purity of 2-iodobenzaldehyde).

Mechanistic Insights :

The reaction proceeds through Knoevenagel condensation between dimedone and 2-iodobenzaldehyde, followed by Michael addition of pentyl acetoacetate. Cyclization and dehydrogenation yield the hexahydroquinoline core.

Ionic Liquid-Catalyzed Green Synthesis

Procedure :

-

Solvent : Ethanol (4 mL per 0.5 mmol aldehyde).

-

Conditions :

Yield : 85–92%, attributed to enhanced catalytic efficiency and mild conditions.

Advantages :

-

Reduced energy consumption (room temperature).

Structural Elucidation and Analytical Data

Spectroscopic Characterization

Infrared Spectroscopy (IR) :

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 1.25–1.35 (m, 5H) : Pentyl chain –CH₂–.

-

δ 2.26 (s, 3H) : 2-Methyl group.

-

δ 4.10 (t, J = 6.8 Hz, 2H) : Pentyl –OCH₂–.

-

δ 4.88 (s, 1H) : H4 of hexahydroquinoline.

¹³C NMR :

Comparative Analysis of Methods

| Parameter | Conventional Method | Ionic Liquid Method |

|---|---|---|

| Reaction Time | 8–12 hours | 15–30 minutes |

| Temperature | 65–70°C | 25°C |

| Yield | 60–75% | 85–92% |

| Catalyst Recyclability | Not applicable | 3–4 cycles |

| E-Factor | 8.2 | 2.1 |

Table 1. Comparison of synthetic methodologies.

Challenges and Mitigation Strategies

Steric Hindrance from 2-Iodophenyl Group

Ester Hydrolysis Under Acidic Conditions

-

Issue : Premature cleavage of pentyl ester in presence of residual acid.

-

Solution : Neutralize reaction mixture with NaHCO₃ before workup.

Scalability and Industrial Relevance

Gram-scale synthesis (10 mmol) using ionic liquid catalysis achieves 89% yield, demonstrating industrial viability. Key considerations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.